An In-Depth Technical Guide to 1H-Benzimidazole-2-pentanamine: Core Properties and Scientific Insights
An In-Depth Technical Guide to 1H-Benzimidazole-2-pentanamine: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1H-Benzimidazole-2-pentanamine, a molecule of significant interest within the broader class of benzimidazole derivatives. We will delve into its fundamental properties, synthesis, and potential applications, offering field-proven insights and detailed methodologies to support further research and development.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-ulcer (omeprazole), anthelmintic (albendazole), and antihistaminic applications.[2][3] The 2-aminoalkyl-substituted benzimidazoles, such as 1H-Benzimidazole-2-pentanamine, represent a promising subclass with potential antimicrobial and antiparasitic properties.[2][4] This guide will focus specifically on the pentanamine derivative, exploring its core characteristics and the scientific rationale behind its investigation.
Physicochemical Properties of 1H-Benzimidazole-2-pentanamine
Understanding the fundamental physicochemical properties of a compound is critical for its development as a therapeutic agent. While extensive experimental data for 1H-Benzimidazole-2-pentanamine is not widely published, we can infer its likely characteristics based on the well-documented properties of the benzimidazole core and its derivatives.
| Property | Value/Description | Source/Rationale |
| CAS Number | 39650-63-0 | [5] |
| Molecular Formula | C₁₂H₁₇N₃ | [5] |
| Molecular Weight | 203.29 g/mol | [5] |
| IUPAC Name | 5-(1H-benzimidazol-2-yl)pentan-1-amine | [5] |
| Synonyms | 1H-Benzimidazole-2-pentanamine, 2-(5-Aminopentyl)benzimidazole | [5] |
| LogP (Octanol/Water) | 1.84 | [5] |
| Melting Point | Not explicitly reported. Expected to be a solid at room temperature, with a melting point likely above 150 °C, typical for many benzimidazole derivatives.[6] | Inferred from related compounds. |
| Boiling Point | Decomposes before boiling at atmospheric pressure. | General property of similar organic compounds. |
| pKa | The benzimidazole ring has two pKa values: ~5.6 for the conjugate acid and ~12.8 for the NH proton. The primary amine of the pentanamine side chain will have a pKa of ~10-11. | [7] |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO.[3] As a basic compound, it should also be soluble in aqueous acidic solutions. | Inferred from general benzimidazole properties. |
Synthesis of 1H-Benzimidazole-2-pentanamine: The Phillips Condensation
The most common and direct route to synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction.[8] This method involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid, typically hydrochloric acid, which acts as a catalyst.[8] For the synthesis of 1H-Benzimidazole-2-pentanamine, the logical precursors are o-phenylenediamine and 6-aminohexanoic acid.
Reaction Rationale and Mechanism
The Phillips condensation proceeds through an initial acylation of one of the amino groups of o-phenylenediamine by the carboxylic acid. This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon of the newly formed amide. Subsequent dehydration leads to the formation of the stable, aromatic benzimidazole ring. The acidic conditions facilitate both the acylation and the dehydration steps.
Diagram: Phillips Condensation for 1H-Benzimidazole-2-pentanamine
Caption: Phillips condensation of o-phenylenediamine and 6-aminohexanoic acid.
Detailed Experimental Protocol
This protocol is a representative procedure based on the established Phillips condensation method.
Materials:
-
o-Phenylenediamine
-
6-Aminohexanoic Acid
-
4M Hydrochloric Acid
-
10% Sodium Hydroxide Solution
-
Ethanol
-
Activated Charcoal
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine o-phenylenediamine (1.0 equivalent) and 6-aminohexanoic acid (1.1 equivalents).
-
Acid Addition: Slowly add 4M hydrochloric acid to the flask with stirring until the reactants are fully dissolved and the solution is acidic.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by the dropwise addition of 10% sodium hydroxide solution with constant stirring until a precipitate forms and the pH is approximately 8-9.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain the purified 1H-Benzimidazole-2-pentanamine. The use of activated charcoal during recrystallization can help to remove colored impurities.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Spectral Characterization
The structural elucidation of 1H-Benzimidazole-2-pentanamine relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on data from closely related analogs.[2]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | br s | 1H | N-H (imidazole) | The acidic proton of the imidazole ring is significantly deshielded and often appears as a broad singlet in DMSO-d₆.[9] |
| ~7.5-7.6 | m | 2H | Ar-H | Protons on the benzene ring of the benzimidazole core. |
| ~7.1-7.2 | m | 2H | Ar-H | Protons on the benzene ring of the benzimidazole core. |
| ~2.8-3.0 | t | 2H | -CH₂- (adjacent to benzimidazole) | Methylene group alpha to the benzimidazole ring. |
| ~2.6-2.8 | t | 2H | -CH₂-NH₂ | Methylene group adjacent to the primary amine. |
| ~1.6-1.8 | m | 2H | -CH₂- | Methylene group in the pentanamine chain. |
| ~1.4-1.6 | m | 2H | -CH₂- | Methylene group in the pentanamine chain. |
| ~1.2-1.4 | m | 2H | -CH₂- | Methylene group in the pentanamine chain. |
Diagram: ¹H NMR Data Interpretation Workflow
Caption: A systematic workflow for interpreting ¹H NMR spectra.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=N (imidazole) |
| ~140-145 | Quaternary Ar-C |
| ~120-125 | Ar-CH |
| ~110-115 | Ar-CH |
| ~40 | -CH₂-NH₂ |
| ~30-35 | -CH₂- (alkyl chain) |
| ~25-30 | -CH₂- (alkyl chain) |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.[10]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-3200 | N-H stretch (broad) | Imidazole N-H and Amine N-H |
| ~3050 | C-H stretch | Aromatic C-H |
| ~2950-2850 | C-H stretch | Aliphatic C-H |
| ~1620 | C=N stretch | Imidazole C=N |
| ~1580 | C=C stretch | Aromatic C=C |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1H-Benzimidazole-2-pentanamine, the expected molecular ion peak [M]⁺ would be at m/z 203.[2]
Potential Biological Activity and Applications
The benzimidazole scaffold is a cornerstone in the development of antimicrobial and antiparasitic agents.[2][4] The mechanism of action for many benzimidazole anthelmintics involves the inhibition of tubulin polymerization, which disrupts the cellular structure of the parasite.[4]
Derivatives with a 2-aminoalkyl side chain, such as 1H-Benzimidazole-2-pentanamine, have shown promising activity against a range of pathogens.[2] The primary amine group can be protonated at physiological pH, potentially enhancing its interaction with biological targets through electrostatic interactions.
Potential Therapeutic Applications:
-
Antimicrobial: Studies on related 2-alkanamino benzimidazoles have demonstrated activity against both Gram-positive and Gram-negative bacteria.[2]
-
Antiparasitic: The benzimidazole core is a well-established pharmacophore for treating infections caused by protozoa and helminths.[4][11]
-
Antifungal: Some benzimidazole derivatives also exhibit antifungal properties.[12]
Further research is required to fully elucidate the specific biological activity profile and mechanism of action of 1H-Benzimidazole-2-pentanamine.
Conclusion and Future Directions
1H-Benzimidazole-2-pentanamine is a molecule with significant potential, stemming from its privileged benzimidazole core and the presence of a flexible aminoalkyl side chain. This guide has provided a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis, and an analysis of its expected spectral characteristics. The promising biological activities associated with this class of compounds warrant further investigation into the specific therapeutic applications of 1H-Benzimidazole-2-pentanamine. Future research should focus on the in-depth evaluation of its antimicrobial and antiparasitic efficacy, as well as studies to determine its precise mechanism of action and potential for drug development.
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